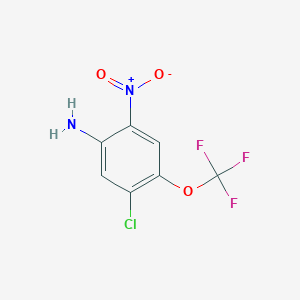

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline

Übersicht

Beschreibung

The compound 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is a chemical that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules, which can help us understand the chemical behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related aniline derivatives often involves multi-step reactions, including substitution and reduction processes. For instance, the synthesis of 2-chloro-4-aminophenol, a compound with some structural similarity to our target molecule, was achieved through high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Similarly, the preparation of 2,5-dimethoxy-4-chloro-aniline from its nitro precursor involved the use of iron powder in a mixture of ethanol and water, with optimization of various reaction conditions . These studies suggest that the synthesis of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline could potentially be approached through analogous strategies, involving careful control of reaction conditions and the use of appropriate reducing agents.

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical studies have been used to analyze the molecular structure of related compounds. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, and the influence of the chlorine substituent on the vibrational wavenumbers was discussed . The study also utilized density functional theory (DFT) to derive optimized geometry and vibrational wavenumbers, as well as to perform molecular orbital calculations such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis . These techniques could be applied to 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of aniline derivatives with various substituents has been explored in the literature. For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives showed that the rates of reaction were influenced by the nature and position of the substituent in the aniline ring . The study suggested an addition-elimination mechanism and highlighted the importance of the polar effect of the substituent on the reaction rate . This information could be relevant when considering the chemical reactions of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline, as the presence of electron-withdrawing groups such as nitro and trifluoromethoxy could affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by their substituents. The studies on related compounds provide insights into how these properties might be affected. For example, the presence of a trifluoromethyl group can impact the vibrational spectra and thermodynamic parameters of the molecule . Additionally, the intramolecular hydrogen bonding in N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives was suggested based on IR, UV, and 1H NMR studies . These findings could be extrapolated to predict the properties of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline, such as its potential for hydrogen bonding and the influence of its substituents on its thermodynamic stability.

Wissenschaftliche Forschungsanwendungen

Polyactive Biocides Synthesis

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline and its derivatives have been explored for synthesizing new polyactive biocides. These compounds demonstrate potential in molluscicidal and fungicidal activities. Research on 5-chloro-3-formylsalicylic acid, a related compound, showed its reaction with nitromethane and subsequent condensation with anilines, leading to the formation of anilides with biocidal properties (Asaad, Grant, & Latif, 1988).

Insecticide Synthesis

Studies have shown that derivatives of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline can be used in the synthesis of insecticides. For instance, 2-chloro-4-aminophenol, synthesized from a related compound, was used in synthesizing Novaluron, an effective insecticide, demonstrating a novel application in pest control (Wen Zi-qiang, 2008).

Reaction Studies and Chemical Analysis

Research has also been conducted on the reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with aniline derivatives, closely related to 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline. These studies offer insights into the substituent effects on the aniline ring and help understand the molecular dynamics of such compounds. This knowledge is crucial for developing new chemicals and materials (Hamida O.M. Al-Howsaway et al., 2007).

Biodegradation Research

The compound and its related anilines have been the subject of biodegradation studies. For example, Rhodococcus sp. strain MB-P1 was reported to degrade 2-chloro-4-nitroaniline, a related compound, under aerobic conditions. This type of research is vital for environmental remediation and understanding the ecological impact of such compounds (Khan, Pal, Vikram, & Cameotra, 2013).

Electrochromic Materials Development

The potential application in the development of electrochromic materials has been explored. Studies on synthesizing novel donor–acceptor systems using nitrotriphenylamine units, closely related to 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline, have shown promising results for electrochromic applications in the near-infrared region. This opens up avenues for advanced material development in display technologies and other electronic applications (Shuai Li et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVAJIPVDHPZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650151 | |

| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |

CAS RN |

914637-23-3 | |

| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)